"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" synthesis pathway
"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Abstract
This technical guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, a valuable chemical intermediate. The primary focus is on the nucleophilic acyl substitution reaction between 2,4,6-trimethylaniline and 4-chlorobutyryl chloride. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical process parameters, and discusses the synthesis of the requisite precursors. Authored for researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices, safety considerations, and process validation to ensure reproducibility and scalability.
Introduction and Strategic Importance
4-chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS No: 121513-35-7) is an N-acylated aromatic amide.[1][2][3] Its molecular structure, featuring a sterically hindered aniline moiety and a reactive terminal alkyl chloride, makes it a versatile intermediate in organic synthesis. The amide linkage provides stability, while the chloro-functionalized tail allows for subsequent nucleophilic substitution reactions, making it a key building block for constructing more complex molecules, particularly within the pharmaceutical and fine chemical industries. For instance, analogous structures are precursors to local anesthetics and other biologically active compounds.
Compound Profile:
-
IUPAC Name: 4-chloro-N-(2,4,6-trimethylphenyl)butanamide[1]
Retrosynthetic Analysis and Pathway Selection
A retrosynthetic analysis of the target molecule logically identifies the amide bond as the key disconnection point. This bond is most effectively formed through the acylation of an amine.
This disconnection reveals two primary starting materials:
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Nucleophile: 2,4,6-Trimethylaniline (also known as mesidine).
-
Electrophile: An activated form of 4-chlorobutanoic acid.
For laboratory and industrial-scale synthesis, the most practical and efficient electrophile is the corresponding acyl chloride, 4-chlorobutyryl chloride . Its high reactivity is driven by the excellent leaving group ability of the chloride ion, ensuring a rapid and often high-yielding reaction. This approach, a variant of the Schotten-Baumann reaction, is a cornerstone of amide synthesis.[4][5]
Core Synthesis: Acylation of 2,4,6-trimethylaniline
The core transformation is the nucleophilic acyl substitution reaction between the amine and the acyl chloride.
Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-understood mechanism:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, the most stable leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine, removes the proton from the newly formed ammonium ion. This step is critical as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting 2,4,6-trimethylaniline, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials:
-
2,4,6-Trimethylaniline
-
4-Chlorobutyryl chloride
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of aniline).
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Base Addition: Add anhydrous triethylamine (1.1-1.2 eq) to the solution. The slight excess ensures complete scavenging of the HCl byproduct.
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Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and minimize potential side reactions.
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Acyl Chloride Addition: Transfer 4-chlorobutyryl chloride (1.05 eq) into a dropping funnel and add it dropwise to the cooled aniline solution over 15-20 minutes. Maintain the internal temperature below 5-10 °C during the addition. A white precipitate of triethylammonium chloride will form.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).
-
Aqueous Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted aniline), saturated NaHCO3 solution (to neutralize any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 4-chloro-N-(2,4,6-trimethylphenyl)butanamide as a pure solid.
Visualization of Synthesis Workflow
Caption: Acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride.
Process Parameters and Data Summary
The following table summarizes typical quantitative data for the described protocol. Yields are highly dependent on the purity of reagents and adherence to the procedure.
| Parameter | Value / Description | Rationale |
| Molar Ratio | 2,4,6-Trimethylaniline : 4-Chlorobutyryl Chloride : Et3N | A slight excess of the acylating agent ensures full consumption of the starting aniline, while excess base neutralizes all HCl produced. |
| 1.0 : 1.05 : 1.1 | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the reagents; effectively dissolves starting materials. |
| Temperature | 0 °C during addition, then ambient temperature | Controls the initial exothermicity of the highly reactive acyl chloride. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion at room temperature. |
| Expected Yield | 85-95% (after purification) | The reaction is generally efficient and high-yielding. |
Precursor Synthesis Overview
A comprehensive guide necessitates acknowledging the synthesis of the starting materials.
Synthesis of 4-chlorobutyryl chloride
This key reagent is not always commercially available in bulk and is often prepared from γ-butyrolactone. Common industrial methods involve reacting γ-butyrolactone with chlorinating agents.
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With Phosgene or Bis(trichloromethyl) carbonate: These methods involve heating γ-butyrolactone with phosgene or a solid phosgene equivalent like triphosgene, often in the presence of a catalyst.[6][7][8] These are highly effective but require stringent safety protocols due to the extreme toxicity of phosgene.
-
With Thionyl Chloride: Reaction with thionyl chloride (SOCl2), often catalyzed by zinc chloride, is another common route, though it can be less efficient than phosgene-based methods.[9]
Synthesis of 2,4,6-trimethylaniline
This substituted aniline is typically prepared via a two-step sequence from mesitylene (1,3,5-trimethylbenzene).
-
Nitration: Mesitylene is nitrated using a mixture of nitric acid and sulfuric acid to form 2,4,6-trimethylnitrobenzene.[10]
-
Reduction: The resulting nitro compound is then reduced to the corresponding amine, 2,4,6-trimethylaniline. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H2 gas and a nickel or palladium catalyst) or chemical reduction (e.g., with tin or iron in acidic media).[10]
Safety and Handling Considerations
Professional laboratory safety standards are mandatory for this synthesis.
-
2,4,6-Trimethylaniline: This compound is toxic and should be handled with care. It is considered a potential carcinogen.[11]
-
4-Chlorobutyryl chloride: This is a corrosive and lachrymatory substance. It reacts violently with water and moisture, releasing HCl gas. It must be handled in an anhydrous environment and under a fume hood.
-
Dichloromethane (DCM): A volatile solvent with associated health risks.
-
Triethylamine: A corrosive and flammable liquid with a strong odor.
Mandatory Precautions:
-
Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Conduct all manipulations of volatile, corrosive, or toxic reagents inside a certified chemical fume hood.
-
Ensure all glassware is thoroughly dried before use to prevent violent reactions with the acyl chloride.
Conclusion
The synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide via the acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride is a highly efficient, reliable, and scalable method. The success of the synthesis hinges on a clear understanding of the nucleophilic acyl substitution mechanism, the critical role of a base to neutralize the HCl byproduct, and careful control of reaction conditions, particularly temperature. By adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers can confidently produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
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Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. (2004). Preparation of N-acylated amines. ResearchGate. [Link]
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Boumoud, T., Rached, H., & Elias, A. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(9), 743-749. [Link]
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Saikia, U. P., Hussain, F. L., Suri, M., & Pahari, P. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(13), 1434-1437. [Link]
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Li, B., et al. (2018). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 16(34), 6235-6239. [Link]
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